2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Introduction of the sulfanyl group: The benzodioxole is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Acetamide formation: The final step involves the reaction of the intermediate with an appropriate acetamide derivative to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate cell signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar compounds to 2-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfanyl}-N-[1-(2-methylphenyl)ethyl]acetamide include:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole core but differs in its functional groups.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A designer drug with structural similarities but different pharmacological properties.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Another benzodioxole derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H21NO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylsulfanyl)-N-[1-(2-methylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H21NO3S/c1-13-5-3-4-6-16(13)14(2)20-19(21)11-24-10-15-7-8-17-18(9-15)23-12-22-17/h3-9,14H,10-12H2,1-2H3,(H,20,21) |
InChI Key |
SEOBHQYJSPNFPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)CSCC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.